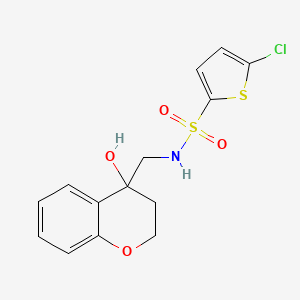

5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide

Description

5-Chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at position 5 and a 4-hydroxychroman-4-ylmethyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

5-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S2/c15-12-5-6-13(21-12)22(18,19)16-9-14(17)7-8-20-11-4-2-1-3-10(11)14/h1-6,16-17H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPMSOFGILTNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanohydrin Formation

4-Chromanone undergoes cyanohydrin formation using trimethylsilyl cyanide (TMSCN) and zinc iodide (ZnI₂) in dichloromethane (DCM) at room temperature (16 h, 45–97% yield). This step is sensitive to Lewis acid strength; weaker catalysts like potassium phthalimide are required for labile scaffolds.

Reduction to Aminomethyl Intermediate

The cyanohydrin is reduced with lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under inert conditions (16 h, 35–91% yield). LAH’s vigorous reactivity necessitates careful temperature control to avoid over-reduction.

Table 1: Optimization of 4-(Aminomethyl)chroman-4-ol Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyanohydrin formation | TMSCN, ZnI₂, DCM, rt, 16 h | 45–97 |

| LAH reduction | LAH, THF, rt, 16 h | 35–91 |

Preparation of 5-Chlorothiophene-2-sulfonamide

The sulfonamide component is synthesized via sulfonation of 2-chlorothiophene:

Chlorosulfonation

2-Chlorothiophene reacts with chlorosulfonic acid at 0–5°C to yield 5-chlorothiophene-2-sulfonyl chloride. This intermediate is unstable and requires immediate amidation.

Amidation

Treatment with aqueous ammonia or ammonium hydroxide generates 5-chlorothiophene-2-sulfonamide (melting point: 113–117°C, purity >95%). Alternative N-alkylation methods using Rh catalysts and benzyl alcohol have been reported but are less efficient for primary sulfonamides.

Table 2: Physicochemical Properties of 5-Chlorothiophene-2-sulfonamide

| Property | Value |

|---|---|

| Molecular weight | 197.66 g/mol |

| Melting point | 113–117°C |

| Solubility | Soluble in methanol, THF |

Coupling of Chroman and Sulfonamide Moieties

The final step involves nucleophilic substitution between 4-(aminomethyl)chroman-4-ol and 5-chlorothiophene-2-sulfonyl chloride:

Reaction Conditions

Challenges in Scalability

- Impurity Formation: Competing reactions at the hydroxyl group require protective strategies. Boc protection (using di-tert-butyl dicarbonate) followed by deprotection with tetrabutylammonium fluoride (TBAF) improves yield.

- Solvent Choice: Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance solubility but complicate purification.

Table 3: Comparative Coupling Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 0→rt | 63 |

| NaH | THF | 0→rt | 77 |

| K₂CO₃ | ACN | Reflux | 34 |

Alternative Synthetic Routes and Structural Analogues

Core Scaffold Modifications

- Ring Expansion/Contraction: Seven-membered chroman analogues show >25 µM EC₅₀ (vs. 1–5 µM for six-membered), confirming geometric constraints in target binding.

- Heteroatom Substitution: Replacing the chroman oxygen with sulfur (e.g., thiochroman derivatives) reduces activity by 50%, while methylene substitution abolishes activity.

Hydroxyl Group Derivatives

- Methylation: Methyl ether analogues (e.g., 73 , 74 ) retain 60% activity, suggesting limited steric hindrance.

- Fluorination: Fluorine substitution at the 4-position (76 , 77 ) maintains potency, supporting hydrogen bonding as a key interaction.

Analytical Characterization

- NMR Spectroscopy: ¹H NMR confirms coupling via methylene proton shifts (δ 3.8–4.2 ppm).

- HPLC Purity: >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the chroman moiety can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a chromanone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be explored for its potential as an antithrombotic agent due to its structural similarity to known bioactive compounds.

Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes.

Biological Studies: Its sulfonamide group can interact with various biological targets, making it useful in enzyme inhibition studies.

Mechanism of Action

The mechanism of action of 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and physical properties of analogous sulfonamide derivatives:

Key Observations:

- Substituent Bulk and Melting Points : Bulky substituents (e.g., naphthalen-1-ylmethylthio in compound 13 from ) correlate with higher melting points (177–180°C), likely due to increased crystal packing efficiency. Smaller groups, such as the triazole in 11b (), result in lower melting points (110–111°C). The target compound’s chroman group may exhibit intermediate melting behavior, though data is unavailable.

- The hydroxyl group in the target compound’s chroman may improve aqueous solubility compared to hydrophobic groups like trifluoromethyl (FX5) .

Patent Landscape and Structural Innovation

- Patents () emphasize the importance of crystalline forms and novel intermediates (e.g., triazinylphenyl oxazolidinones) in optimizing drug delivery and stability. The target compound’s chroman group represents a unique structural motif that could be patented for specific therapeutic applications .

Biological Activity

5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound combines a thiophene core with a sulfonamide functional group and a hydroxychroman moiety, suggesting potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A chlorine atom which may enhance its biological activity.

- A sulfonamide group , known for its antibacterial properties.

- A hydroxychroman moiety , which is often associated with antioxidant and anti-inflammatory activities.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Recent studies have indicated that derivatives like this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism is primarily through the inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Anti-Viral Activity

Emerging research suggests that this compound may also possess antiviral properties. A study highlighted that certain sulfonamide derivatives exhibit inhibitory effects against human adenovirus (HAdV), with some analogues showing selectivity indexes greater than 100 compared to established antiviral drugs like niclosamide .

Table 2: Anti-Viral Efficacy Against HAdV

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.27 | 156.8 | >100 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : By targeting enzymes involved in the folate synthesis pathway.

- Interference with Viral Replication : Preliminary studies suggest potential targeting of viral DNA replication processes .

- Antioxidant Activity : The hydroxychroman component may contribute to radical scavenging effects, providing additional therapeutic benefits.

Case Studies and Research Findings

A notable case study involved the evaluation of various sulfonamide derivatives, including this compound, demonstrating enhanced biological activity through structural modifications. Researchers found that the incorporation of thiophene and hydroxychroman significantly improved antimicrobial potency compared to traditional sulfonamides .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be monitored for purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Key steps include:

- Thiophene sulfonyl chloride preparation : React 5-chlorothiophene-2-sulfonyl chloride with 4-hydroxychroman-4-ylmethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7). Final purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures ≥95% purity .

- Critical Parameters : Control moisture to avoid hydrolysis of sulfonyl chloride intermediates. Use inert gas (N₂/Ar) for oxygen-sensitive steps .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chroman hydroxy group at δ 1.5–2.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chroman-thiophene linkage .

- Infrared Spectroscopy (IR) : Identify sulfonamide (–SO₂NH–) stretches at 1150–1350 cm⁻¹ and hydroxy (–OH) at 3200–3500 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Methodological Answer :

- Core Modifications :

- Thiophene ring : Replace chlorine with electron-withdrawing groups (e.g., –CF₃) to assess impact on receptor binding .

- Chroman hydroxy group : Compare O-methylated vs. free –OH derivatives to study hydrogen-bonding contributions .

- Assay Design :

- In vitro enzyme inhibition : Use fluorescence polarization or SPR to measure IC₅₀ against target enzymes (e.g., kinases, proteases) .

- Cellular assays : Test cytotoxicity (MTT assay) and selectivity across cancer cell lines (NCI-60 panel) .

- Computational Modeling : Perform docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How can contradictory data in biological activity profiles be resolved?

- Methodological Answer :

- Source Analysis :

- Purity discrepancies : Re-analyze batches via HPLC-MS; impurities >0.1% may skew results .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .

- Mechanistic Follow-Up :

- Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .

- Metabolic stability : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to explain species-specific efficacy .

Q. What strategies mitigate challenges in solubility and bioavailability during preclinical studies?

- Methodological Answer :

- Formulation Optimization :

- Co-solvents : Use DMSO/PEG-400 mixtures for in vivo dosing (≤10% v/v to avoid toxicity) .

- Nanoparticle encapsulation : Employ PLGA nanoparticles to enhance aqueous solubility and sustained release .

- Prodrug Design :

- Esterification : Mask the hydroxy group with acetyl/propionyl moieties to improve membrane permeability .

- pH-sensitive derivatives : Introduce sulfonate salts for pH-dependent solubility in gastrointestinal tracts .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.